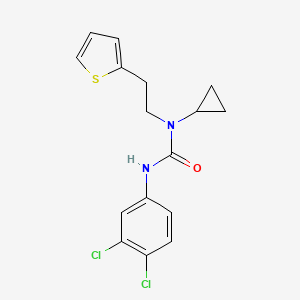
1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea, commonly known as DCDU, is a synthetic urea derivative that has been widely used in scientific research. It is a potent inhibitor of photosynthesis and has been used to study the mechanism of photosynthesis in plants.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea involves the reaction of 3,4-dichloroaniline with 2-(thiophen-2-yl)ethyl isocyanate, followed by cyclization with cyclopropylamine to form the final product.
Starting Materials
3,4-dichloroaniline, 2-(thiophen-2-yl)ethyl isocyanate, cyclopropylamine
Reaction
Step 1: 3,4-dichloroaniline is reacted with 2-(thiophen-2-yl)ethyl isocyanate in the presence of a base such as triethylamine to form the corresponding urea intermediate., Step 2: The urea intermediate is then cyclized with cyclopropylamine in the presence of a catalyst such as copper(II) acetate to form the final product, 1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea.
Mécanisme D'action
DCDU inhibits photosynthesis by binding to the QB-binding site of the photosystem II (PSII) complex. This binding prevents the transfer of electrons from QA to QB, which is the next electron acceptor in the electron transport chain. This inhibition leads to the accumulation of QA-, which can react with molecular oxygen to produce reactive oxygen species (ROS). The accumulation of ROS can cause oxidative damage to the thylakoid membranes and other cellular components, leading to cell death.
Effets Biochimiques Et Physiologiques
DCDU has been shown to have a number of biochemical and physiological effects on plants. It inhibits the production of ATP and NADPH, which are essential for the synthesis of carbohydrates and other organic compounds in plants. It also leads to the accumulation of ROS, which can cause oxidative damage to the thylakoid membranes and other cellular components. This inhibition can lead to a decrease in the growth and development of plants.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DCDU in lab experiments is its potency as an inhibitor of photosynthesis. It is a highly specific inhibitor of the QB-binding site of the PSII complex and has been shown to be effective at very low concentrations. However, one of the limitations of using DCDU is its toxicity to plants. It can cause oxidative damage to the thylakoid membranes and other cellular components, leading to cell death. This toxicity can limit the concentration of DCDU that can be used in lab experiments.
Orientations Futures
There are a number of future directions for research on DCDU. One direction is to study the mechanism of action of DCDU in more detail. This could involve using techniques such as X-ray crystallography to determine the exact binding site of DCDU on the QB-binding site of the PSII complex. Another direction is to study the effects of DCDU on other cellular processes in plants. This could involve looking at the effects of DCDU on the production of other organic compounds, such as amino acids and lipids. Finally, there is a need to develop new inhibitors of photosynthesis that are less toxic to plants than DCDU. This could involve screening libraries of compounds for inhibitors of photosynthesis that have a lower toxicity profile than DCDU.
Applications De Recherche Scientifique
DCDU has been widely used in scientific research as a tool to study the mechanism of photosynthesis in plants. It is a potent inhibitor of photosynthesis and has been shown to block electron transport in the thylakoid membranes of chloroplasts. This inhibition leads to a decrease in the production of ATP and NADPH, which are essential for the synthesis of carbohydrates and other organic compounds in plants.
Propriétés
IUPAC Name |
1-cyclopropyl-3-(3,4-dichlorophenyl)-1-(2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2OS/c17-14-6-3-11(10-15(14)18)19-16(21)20(12-4-5-12)8-7-13-2-1-9-22-13/h1-3,6,9-10,12H,4-5,7-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSAUEAHOLFIAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

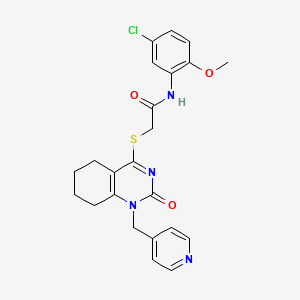
![5-(Cyclopropylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2912115.png)
![[4-(3,4-Dimethyl-phenyl)-5-methyl-thiazol-2-yl]-hydrazine](/img/structure/B2912116.png)
![1-(3-Fluorophenyl)-4-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2912117.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2912119.png)
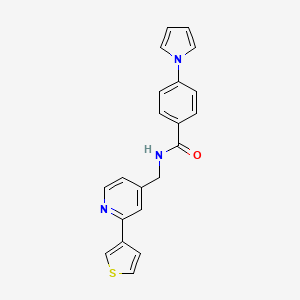
![5-ethoxy-3-(4-fluorobenzyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912121.png)
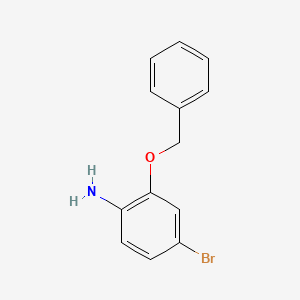
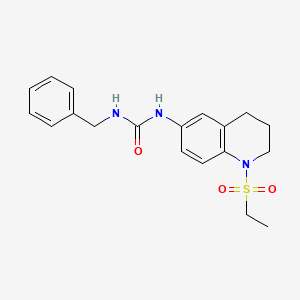
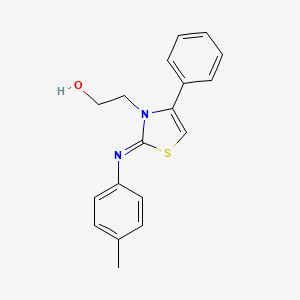
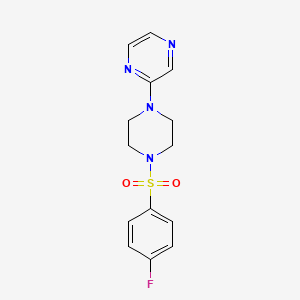
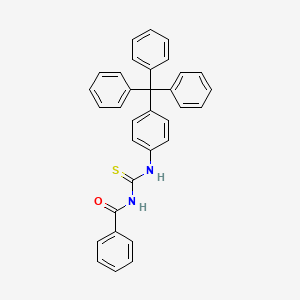
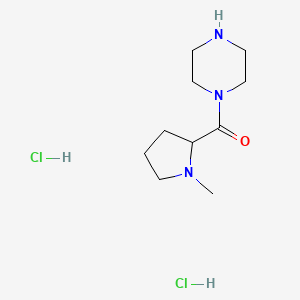
![3-(1,2,3-Benzothiadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2912137.png)